REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][N:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)N)=[CH:5][CH:4]=1.[CH3:19][C:20]([CH3:29])([CH2:24][C:25](=O)[CH2:26][CH3:27])[C:21]([OH:23])=[O:22]>C(O)(C)(C)C>[Cl:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][N:8]2[C:10]3[C:15](=[CH:14][C:13]([F:16])=[CH:12][CH:11]=3)[C:26]([CH3:27])=[C:25]2[CH2:24][C:20]([CH3:29])([CH3:19])[C:21]([OH:23])=[O:22])=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
1-[4-chlorobenzyl]-1-(4-fluorophenyl)hydrazine hydrochloride
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Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(CN(N)C2=CC=C(C=C2)F)C=C1
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CC(CC)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)F)C)CC(C(=O)O)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |